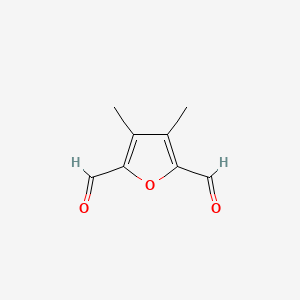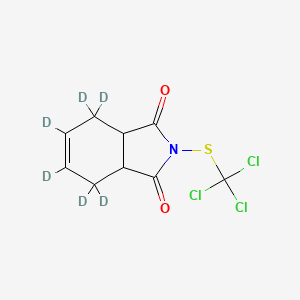
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5
Vue d'ensemble
Description
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzoyl group attached to the tyrosine residue and an alanine residue labeled with deuterium (d5). This compound is often used in biochemical research due to its stability and specific labeling, which allows for detailed studies of metabolic pathways and enzyme interactions.
Applications De Recherche Scientifique
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 has several applications in scientific research:
Biochemical Studies: Used to study enzyme kinetics and substrate specificity due to its stable isotope labeling.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the fate of peptides in biological systems.
Drug Development: Serves as a model compound for developing peptide-based drugs and studying their interactions with biological targets.
Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins and peptides.
Mécanisme D'action
Target of Action
The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is chymotrypsin , a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins in the small intestine into smaller peptides.
Mode of Action
This compound interacts with chymotrypsin by serving as a substrate . It is resistant to trypsin, another type of protease, making it specific for chymotrypsin .
Biochemical Pathways
The compound’s interaction with chymotrypsin affects the protein digestion pathway . By serving as a substrate for chymotrypsin, it influences the breakdown of proteins into smaller peptides. The downstream effects of this interaction can impact the overall process of protein digestion and absorption .
Pharmacokinetics
As a substrate for chymotrypsin, it is likely to be metabolized in the small intestine during the process of protein digestion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of protein digestion. By serving as a substrate for chymotrypsin, it can influence the enzyme’s activity and thus the rate and extent of protein breakdown .
Action Environment
The action of this compound is influenced by the environment in the small intestine, where chymotrypsin is active. Factors such as pH and the presence of other digestive enzymes can impact the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 plays a significant role in biochemical reactions, particularly in the study of proteolytic enzymes. It is commonly used as a substrate for chymotrypsin, a serine protease that cleaves peptide bonds. The interaction between this compound and chymotrypsin involves the enzyme recognizing and binding to the benzoyl-tyrosyl moiety, followed by the cleavage of the peptide bond between the tyrosine and alanine residues. This interaction is crucial for understanding the specificity and catalytic mechanism of chymotrypsin and other related proteases .
Cellular Effects
This compound can influence various cellular processes by modulating enzyme activity. In cells expressing chymotrypsin or similar proteases, the compound can be used to monitor enzyme activity and study its effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, the cleavage of this compound by chymotrypsin can lead to changes in downstream signaling pathways, affecting processes such as apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes, primarily chymotrypsin. The compound binds to the active site of the enzyme, where the benzoyl-tyrosyl moiety is recognized and positioned for cleavage. The enzyme’s catalytic triad (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond between the tyrosine and alanine residues, resulting in the release of the cleaved products. This mechanism provides insights into the enzyme’s substrate specificity and catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation. In in vitro studies, the activity of this compound as a substrate can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can be used to study the basal activity of proteolytic enzymes without causing significant physiological changes. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions. These threshold effects are important for determining the safe and effective dosage range for experimental studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for enzymatic reactions. The transport and distribution of this compound are critical for understanding its cellular effects and optimizing its use in experimental studies .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a benzoyl group may facilitate the localization of this compound to membrane-bound organelles or specific protein complexes. Understanding the subcellular localization of the compound is important for elucidating its role in cellular processes and optimizing its use in biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reaction: The protected tyrosine is coupled with benzoyl chloride to form N-Benzoyl-L-tyrosine.
Deprotection and Coupling with Alanine-d5: The protected groups are removed, and the N-Benzoyl-L-tyrosine is then coupled with L-alanine-d5 using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, yielding the constituent amino acids.
Oxidation: The phenolic group of tyrosine can undergo oxidation to form quinones.
Substitution: The benzoyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chymotrypsin or pepsin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under basic conditions.
Major Products Formed
Hydrolysis: N-Benzoyl-L-tyrosine and L-alanine-d5.
Oxidation: Quinone derivatives of N-Benzoyl-L-tyrosine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-L-tyrosine: Lacks the deuterium labeling and is used in similar biochemical studies.
N-Benzoyl-L-tyrosyl-p-nitroanilide: Used as a substrate for protease assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Another peptide substrate used in enzyme assays.
Uniqueness
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The stable isotope labeling allows for precise quantification and analysis in mass spectrometry, making it a valuable tool in proteomics and biochemical research.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-CFEBADSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-19-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)


![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)


